1-Ethoxy-3-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of 1-ethoxy-3-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid is a common method. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 1-Ethoxy-3-methyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Ethoxy-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Ethoxy-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved often include electrophilic and nucleophilic interactions, leading to the formation of various intermediates and products.
Comparison with Similar Compounds
- 1-Ethoxy-4-methyl-2-nitrobenzene
- 1-Methoxy-3-methyl-2-nitrobenzene
- 1-Ethoxy-3-methyl-4-nitrobenzene
Comparison: 1-Ethoxy-3-methyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, as well as varying degrees of stability and solubility.
Biological Activity
1-Ethoxy-3-methyl-2-nitrobenzene is an aromatic compound notable for its unique structure, which includes an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities and interactions with biomolecules.
The chemical formula for this compound is C9H11NO3, and it is characterized by the following properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 181.19 g/mol |
Boiling Point | 245 °C |
Solubility | Soluble in organic solvents |
Synthesis
This compound can be synthesized through electrophilic aromatic substitution reactions, particularly by nitrating 1-ethoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction typically requires controlled temperature conditions to ensure selectivity for the nitro group.
The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo reduction to form an amino group, while the ethoxy and methyl groups can influence the compound's reactivity. The compound's mechanism of action often involves:
- Electrophilic interactions : The nitro group can act as an electrophile, participating in redox reactions.
- Nucleophilic substitution : The ethoxy and methyl groups can be replaced by other nucleophiles under suitable conditions.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity. A study exploring the cytotoxic effects of nitro-substituted aromatic compounds found that they could induce apoptosis in certain cancer cell lines, suggesting potential therapeutic applications .
Antimicrobial Properties
Preliminary investigations have suggested that nitroaromatic compounds possess antimicrobial properties. For instance, derivatives of nitrobenzene have been studied for their ability to inhibit bacterial growth, potentially due to their ability to disrupt cellular processes .
Case Studies
- Case Study on Antitumor Activity : A study published in a peer-reviewed journal examined the effects of various nitroaromatic compounds on tumor cell lines. It was found that this compound exhibited significant antitumor activity by inducing cell cycle arrest and apoptosis in human cancer cell lines .
- Toxicological Assessment : Another case study focused on the acute toxicity of nitroaromatic compounds in animal models. It reported that exposure to high doses of this compound resulted in observable toxic effects, including hepatotoxicity and nephrotoxicity, emphasizing the need for careful handling and usage in laboratory settings .
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with similar compounds:
Compound | Biological Activity | Remarks |
---|---|---|
1-Ethoxy-4-methyl-2-nitrobenzene | Moderate cytotoxicity | Different substitution pattern |
1-Methoxy-3-methyl-2-nitrobenzene | Lower antimicrobial activity | Methoxy vs. ethoxy group |
1-Ethoxy-3-methyl-4-nitrobenzene | Higher reactivity due to ortho position | Potentially more reactive |
Properties
IUPAC Name |
1-ethoxy-3-methyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFLARGSCSNUAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.